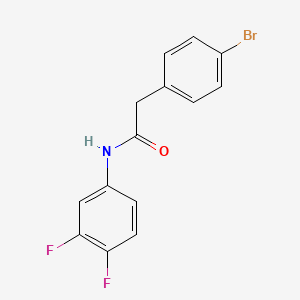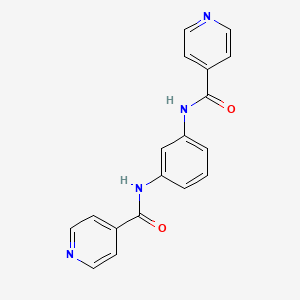
N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide, also known as DBM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DBM is a sulfonamide derivative that has been synthesized using various methods.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide is not fully understood. However, studies have shown that N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDACs have been implicated in the development and progression of cancer, and inhibition of HDAC activity has been shown to have anti-cancer effects.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide can induce the expression of genes that are involved in cell cycle arrest and apoptosis in cancer cells. N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide has been shown to have anti-inflammatory effects.
実験室実験の利点と制限
N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide is also stable under various conditions, making it suitable for use in various assays. However, N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide has some limitations. It is relatively insoluble in water, which can make it difficult to use in certain assays. In addition, N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide has not been extensively studied in vivo, which limits its potential applications.
将来の方向性
There are several future directions for research on N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide. One area of research is the development of more efficient synthesis methods for N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide. Another area of research is the study of the in vivo effects of N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide. Further studies are needed to determine the safety and efficacy of N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide in vivo. In addition, more research is needed to determine the potential applications of N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide in other fields, such as neurodegenerative diseases and autoimmune disorders.
合成法
N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide can be synthesized using various methods. One of the most common methods involves the reaction of 2,4-dimethylbenzenamine and 4-fluorobenzyl chloride in the presence of sodium hydride and methanesulfonyl chloride. The reaction yields N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide as a white solid with a high yield.
科学的研究の応用
N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide has been studied extensively for its potential applications in various fields. One of the most promising applications of N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide is in cancer research. N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S/c1-12-4-9-16(13(2)10-12)18(21(3,19)20)11-14-5-7-15(17)8-6-14/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNBOXWOXORZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5807156.png)
![N-{4-[(3-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5807161.png)
![isopropyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5807169.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5807176.png)
![N-(1-propyl-4-piperidinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5807186.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5807187.png)
![4-[2-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5807195.png)
![6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5807202.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5807211.png)


![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5807246.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5807254.png)
